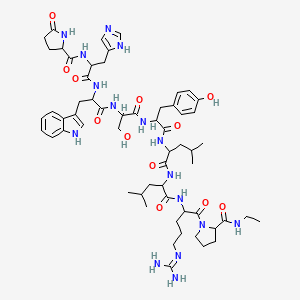
Leuprelin Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
リュープロレリン酢酸塩は、液相ペプチド合成法を用いて合成されます。 このプロセスには、低温でテトラヒドロフラン中でジシクロヘキシルカルボジイミドおよび1-ヒドロキシベンゾトリアゾールを用いて、保護されたアミノ酸とL-プロリンエチルアミド塩酸塩を縮合させることが含まれます . 得られたジペプチドはさらに脱保護され、縮合されて最終的なペプチド鎖を形成します。 工業生産方法では、多くの場合、制御された放出製剤のために、ポリ(ラクチド-コ-グリコリド)(PLGA)などの生体適合性で生分解性のポリエステルが使用されます .
化学反応解析
リュープロレリン酢酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、そのペプチド結合を修飾することができます。
置換: 特定のアミノ酸残基で置換反応が起こる可能性があります。これらの反応で使用される一般的な試薬には、塩化水素、ジシクロヘキシルカルボジイミド、1-ヒドロキシベンゾトリアゾールなどがあります. これらの反応から生成される主な生成物は、多くの場合、さらなる合成ステップで使用される中間体です。
科学研究への応用
リュープロレリン酢酸塩は、科学研究に幅広く応用されています。
化学: ペプチド合成や薬物送達研究のモデル化合物として使用されます。
生物学: ホルモン調節や生殖生物学への影響について研究されています。
化学反応の分析
Leuprelin Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its peptide bonds.
Substitution: Substitution reactions can occur at specific amino acid residues. Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Major products formed from these reactions are often intermediates used in further synthesis steps.
科学的研究の応用
Leuprelin Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and drug delivery research.
Biology: Studied for its effects on hormone regulation and reproductive biology.
Medicine: Extensively used in the treatment of hormone-dependent cancers and reproductive disorders.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug release.
作用機序
リュープロレリン酢酸塩は、GnRH受容体の強力なアゴニストとして作用します。この受容体に結合することで、最初は黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)の放出を刺激します。 長時間の活性化により、これらのホルモンのダウンレギュレーションが起こり、その結果、テストステロンやエストラジオールなどの性ステロイドの産生が減少します . この機序は、ホルモン依存性疾患における治療効果に不可欠です。
類似化合物との比較
リュープロレリン酢酸塩は、ゴセレリン、トリプトレリン、ブセレリンなどの他のGnRHアナログと比較されることが多いです。 これらの化合物はすべてGnRHアゴニストとして機能しますが、リュープロレリン酢酸塩は、特定のアミノ酸配列と、長時間作用型注射デポを含む幅広い製剤での使用により、独特です . 類似の化合物には以下が含まれます。
- ゴセレリン
- トリプトレリン
- ブセレリン
生物活性
Leuprelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily used in clinical settings for the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and precocious puberty. Its biological activity is characterized by its ability to modulate hormone levels through its action on the pituitary gland, leading to decreased production of sex hormones.
This compound acts as a potent agonist at the GnRH receptor, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid production. This mechanism is crucial in conditions where hormone suppression is beneficial.
Prostate Cancer
This compound is widely employed in androgen deprivation therapy (ADT) for prostate cancer. Studies have shown significant reductions in serum testosterone and prostate-specific antigen (PSA) levels following treatment.
| Study | Patient Group | Testosterone Reduction | PSA Reduction |
|---|---|---|---|
| 160 patients | -305.50 ng/dl (M12) | -11.89 ng/ml (M12) | |
| 81 patients | ≤100 ng/dl (48 weeks) | Not specified | |
| Various | Significant suppression | Effective in ADT |
In a comparative study, both Boennuokang® and Enantone® formulations demonstrated similar efficacy in reducing testosterone and PSA levels over a 12-month period, indicating their effectiveness in managing advanced prostate cancer .
Endometriosis
This compound is also utilized in treating endometriosis by inducing a hypoestrogenic state, which alleviates symptoms associated with the disease. The drug's ability to suppress estrogen production leads to reduced endometrial tissue growth.
Precocious Puberty
In pediatric cases, this compound is prescribed for central precocious puberty (CPP). A regimen involving monthly injections has shown effectiveness in normalizing growth patterns and delaying further sexual maturation.
Case Studies
- Prostate Cancer Management : A 63-year-old male patient treated with this compound experienced significant decreases in both PSA and testosterone levels after initiating therapy. Following treatment, his PSA dropped from 112 ng/ml to below detectable levels over several months .
- Endometriosis Treatment : A clinical trial involving women with endometriosis reported that patients receiving this compound showed marked improvement in pain scores and quality of life assessments after 6 months of treatment .
- Treatment of Pedophilia : A case study highlighted the use of this compound in managing sexual offenders with pedophilia, demonstrating its potential role as an adjunctive therapy to psychological interventions .
Adverse Effects
While this compound is effective, it is not without side effects. Common adverse reactions include:
- Hot flashes
- Impotence
- Fatigue
- Injection site reactions (e.g., pain, swelling)
Rare but severe reactions include skin ulcerations and granulomas at injection sites .
特性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53714-56-0 |
Source


|
| Record name | leuprolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














